molecular formula C20H22N6O B2792075 (E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2034997-12-9

(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2792075
CAS No.: 2034997-12-9
M. Wt: 362.437
InChI Key: RWMGVGGSHGYSOT-CCEZHUSRSA-N
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Description

(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
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Biological Activity

The compound (E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a novel derivative that integrates a triazolo[4,3-a]pyrazine moiety with a piperazine and an α,β-unsaturated carbonyl system. This combination suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action of this compound.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the triazole ring and subsequent functionalization. Recent advancements in synthetic methodologies have allowed for more efficient routes that minimize environmental impact while maximizing yield and purity .

Antimicrobial Activity

Research has shown that triazolo[4,3-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target compound have demonstrated moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
2e3216
TargetTBDTBD

Anticancer Activity

In vitro studies have indicated that triazolo[4,3-a]pyrazine derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have been evaluated against human colon cancer cell lines HCT116 and HT29. The results showed IC50 values in the low micromolar range, indicating promising anticancer activity .

Cell LineIC50 Value (µM)
HCT1160.98 ± 0.08
HT296.58 - 11.10

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involving c-Met and VEGFR kinases, which play critical roles in cancer cell proliferation and angiogenesis .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins .

Case Studies

Several studies have focused on the biological evaluation of triazolo[4,3-a]pyrazine derivatives:

  • A study demonstrated that a related compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.98 µM. The compound induced apoptosis through caspase activation .
  • Another investigation highlighted the antibacterial efficacy of a structurally analogous compound against multi-drug resistant strains of bacteria .

Properties

IUPAC Name

(E)-2-methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15(14-17-6-4-3-5-7-17)20(27)25-12-10-24(11-13-25)18-19-23-22-16(2)26(19)9-8-21-18/h3-9,14H,10-13H2,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMGVGGSHGYSOT-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C(=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C(=C/C4=CC=CC=C4)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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